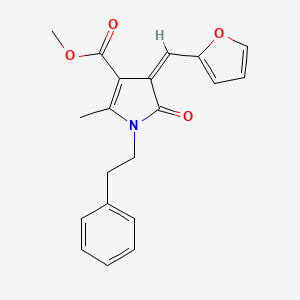![molecular formula C16H18N2O2 B5017342 N-[3-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B5017342.png)
N-[3-(dimethylamino)phenyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)phenyl]-2-methoxybenzamide, commonly known as DMAB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of DMAB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. DMAB has been shown to inhibit the activity of protein kinase C, a key enzyme involved in cell signaling and proliferation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
DMAB has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, DMAB has been shown to induce cell death and inhibit cell proliferation. In neuronal cells, DMAB has been shown to protect against oxidative stress and improve cognitive function. In animal models of Alzheimer's disease, DMAB has been shown to reduce amyloid-beta accumulation and improve memory function.
実験室実験の利点と制限
One of the main advantages of DMAB for lab experiments is its versatility, as it can be easily modified to incorporate different functional groups and properties. Additionally, DMAB is relatively stable and easy to handle, making it a convenient compound for use in various assays and experiments. However, one limitation of DMAB is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types at high concentrations.
将来の方向性
There are several potential future directions for research on DMAB, including:
1. Further investigation of its mechanism of action and target proteins/enzymes to better understand its biological effects.
2. Development of new derivatives of DMAB with improved properties and specificity for different applications.
3. Exploration of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
4. Investigation of its potential as a biomarker for oxidative stress and other cellular processes.
5. Development of new imaging techniques using DMAB as a fluorescent probe for biological imaging.
In conclusion, DMAB is a versatile and promising compound with potential applications in various fields of scientific research. Further investigation of its properties and biological effects could lead to the development of new materials, drugs, and imaging techniques with significant implications for human health and disease.
合成法
DMAB can be synthesized through a multi-step process starting with the reaction of 3-nitroaniline with dimethylformamide dimethyl acetal, followed by reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 2-methoxybenzoyl chloride to produce DMAB.
科学的研究の応用
DMAB has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and biological imaging. In materials science, DMAB has been used as a building block for the synthesis of novel organic materials with unique properties. In drug discovery, DMAB has been investigated as a potential lead compound for the development of new drugs targeting cancer, Alzheimer's disease, and other neurological disorders. In biological imaging, DMAB has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
特性
IUPAC Name |
N-[3-(dimethylamino)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(2)13-8-6-7-12(11-13)17-16(19)14-9-4-5-10-15(14)20-3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWFTWAOODKCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5017264.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B5017267.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5017270.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5017299.png)
![2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5017304.png)

![N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017308.png)


![N-methyl-5-({[(5-methyl-2-furyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5017315.png)
![ethyl [5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017316.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5017322.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5017329.png)
